3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid
Overview
Description
3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid is an organic compound with a complex structure that includes a cyclopentyloxy group, a phenyl group, and a butanoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with the preparation of the cyclopentyloxyphenyl intermediate, followed by the introduction of the phenylbutanoyl amide group through amide bond formation reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclopentyloxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methoxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid
- 3-[4-(ethoxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid
- 3-[4-(propoxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid
Uniqueness
3-[4-(cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs with different alkoxy groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-3-(3-phenylbutanoylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-17(18-7-3-2-4-8-18)15-23(26)25-22(16-24(27)28)19-11-13-21(14-12-19)29-20-9-5-6-10-20/h2-4,7-8,11-14,17,20,22H,5-6,9-10,15-16H2,1H3,(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIMCRZFXNWJNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC2CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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